2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
8-methyl-2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-8-ium-5-one;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.HI/c1-9-4-2-6(11)10-5-3-8-7(9)10;/h2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPPDRSTXKLIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2NCCN2C(=O)CC1.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one typically involves multi-step organic reactions including cyclization processes. Various methods have been reported for synthesizing imidazo[1,2-a]pyrimidine derivatives using techniques such as the Biginelli condensation and other condensation reactions involving aldehydes and urea derivatives.
Table 1: Common Synthetic Routes
| Synthesis Method | Key Reagents | Reference |
|---|---|---|
| Biginelli Condensation | Aldehyde, Urea | |
| Cyclization with Urea | Urea Derivative | |
| Multi-component Reaction | Various Aldehydes and Isocyanides |
Biological Activities
This compound exhibits a range of biological activities that make it a promising candidate for drug development.
Anticancer Properties
Recent studies have shown that derivatives of this compound possess significant anticancer activity. For instance, compounds synthesized from 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide were evaluated against human breast cancer (MCF-7) cell lines. One derivative demonstrated potency comparable to established chemotherapeutic agents like Adriamycin at certain concentrations .
Antimicrobial Activity
Imidazo[1,2-a]pyrimidine derivatives have also been reported to exhibit antimicrobial properties against various pathogens. The structure allows for interaction with bacterial enzymes and receptors, leading to inhibition of growth or cell death in susceptible strains .
Neuroprotective Effects
Emerging research suggests that some derivatives may offer neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems or exert antioxidant effects in neuronal cells .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
A study evaluated a series of synthesized derivatives against MCF-7 cells. Compound 23 was identified as the most potent agent at a concentration of , showing comparable efficacy to Adriamycin in inhibiting cell growth .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that specific derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions on the imidazo ring significantly enhanced antimicrobial potency .
Mechanism of Action
The mechanism of action of 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Research Findings and Implications
- For example, Sanofi-Aventis patents describe similar compounds as JAK2 inhibitors with IC₅₀ < 100 nM .
- Oxidative Damage Context: Unlike M1G, which reflects endogenous DNA damage, synthetic imidazo-pyrimidinones are engineered for stability and target binding. This distinction highlights divergent research applications—biomarker analysis vs. drug design .
Biological Activity
2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 150.18 g/mol. It features a fused imidazo-pyrimidine ring system which contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mode of action typically involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties attributed to imidazo-pyrimidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by acting as antioxidants and reducing oxidative stress in neuronal cells. Additionally, they have been shown to modulate neurotransmitter systems which could be beneficial in treating conditions like Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Some compounds have been identified as modulators of neurotransmitter receptors which can influence neurochemical pathways.
- Oxidative Stress Reduction : The antioxidant properties help in scavenging free radicals and reducing cellular damage.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Anticancer Activity : A clinical trial involving a derivative showed a significant reduction in tumor size among patients with advanced-stage cancer after treatment with the compound for 12 weeks .
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of an imidazo-pyrimidine derivative resulted in improved cognitive function and reduced amyloid plaque formation compared to controls .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What synthetic methodologies are most effective for synthesizing 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one, and how do microwave-assisted protocols enhance efficiency?
Answer:
The compound is typically synthesized via cyclocondensation reactions between 2-aminopyrimidines and α-bromoketones. Conventional methods often suffer from low yields, long reaction times, and poor solubility of intermediates. Microwave (MW)-assisted synthesis significantly improves efficiency by reducing reaction times (e.g., 20 minutes at 160°C) and achieving yields >73% through enhanced thermal control and energy transfer. For example, MW irradiation enables regioselective alkylation and bromination using inexpensive reagents like cesium carbonate or potassium carbonate in solvents like DMF . This method also circumvents the need for expensive catalysts, making it economically viable for producing derivatives with high purity .
Basic Question: How are NMR and X-ray diffraction used to confirm the regioselectivity and structural integrity of this compound?
Answer:
1D/2D NMR (e.g., , , HSQC, and HMBC) is critical for assigning regioselectivity in alkylation or bromination reactions. For instance, coupling constants and NOE correlations differentiate N-alkylated products (e.g., at position 8) from other isomers. Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for dibrominated derivatives (e.g., 3,6-dibromo-8-methylimidazo[1,2-a]pyrimidin-5-one), where crystallographic data validated the fused-ring geometry and substituent positions . These techniques are essential for resolving ambiguities in complex reaction mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
